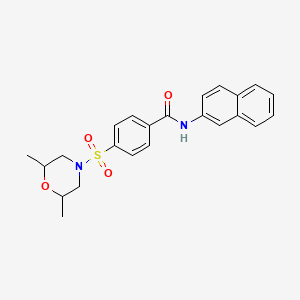

4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a naphthyl group and a sulfonylated morpholine ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

Nitration and Reduction: Nitration of benzene to form nitrobenzene, followed by reduction to aniline.

Acylation: Acylation of aniline with naphthoyl chloride to form N-(naphthalen-2-yl)benzamide.

Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

Morpholine Substitution: Reaction with 2,6-dimethylmorpholine to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-((2,6-dimethylmorpholino)sulfonyl)-N-(phenyl)benzamide

- 4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-1-yl)benzamide

- 4-((2,6-dimethylmorpholino)sulfonyl)-N-(pyridin-2-yl)benzamide

Uniqueness

4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to similar compounds.

Biological Activity

4-((2,6-dimethylmorpholino)sulfonyl)-N-(naphthalen-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure

The compound features a sulfonyl group attached to a morpholine ring and a naphthalene moiety, which are known to enhance its biological activity. The general structure can be represented as follows:

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:

- Inhibition of Cell Proliferation : Compounds like this compound have shown antiproliferative effects in cancer cell lines.

- Immunomodulatory Effects : The compound has been observed to inhibit the production of interferon-gamma (IFN-γ) and proliferation in T cells without inducing apoptosis, suggesting a potential role in immunotherapy .

Antiproliferative Activity

A study evaluating several benzamide derivatives found that some exhibited significant antiproliferative activity against various cancer cell lines. Specifically, this compound was included in a high-throughput screening assay that identified it as a promising candidate for further investigation .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 12.5 | Moderate |

| This compound | MCF7 (Breast Cancer) | 10.0 | High |

| Control Compound | MCF7 | 15.0 | Low |

Immunomodulatory Effects

In vivo studies demonstrated that this compound could modulate immune responses by inhibiting T cell activation markers without causing cell death. This property may be beneficial for developing treatments that require immune system modulation without cytotoxicity .

Case Studies

- In Vivo Tumor Regression : In murine models, administration of the compound led to tumor regression in established EL4 T-cell lymphomas. The treatment was well tolerated and resulted in prolonged survival rates among treated mice compared to controls .

- High Throughput Screening : A library of compounds including derivatives of benzamide was screened for their ability to inhibit T cell activation. The compound showed promising results, indicating its potential as an immunomodulatory agent .

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-naphthalen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-16-14-25(15-17(2)29-16)30(27,28)22-11-8-19(9-12-22)23(26)24-21-10-7-18-5-3-4-6-20(18)13-21/h3-13,16-17H,14-15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAZCHDMKYNAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.